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molecular formula C7H10N2 B1275103 3-Aminobenzylamine CAS No. 4403-70-7

3-Aminobenzylamine

Cat. No. B1275103
M. Wt: 122.17 g/mol
InChI Key: ZDBWYUOUYNQZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751328

Procedure details

33.2 g (0.2 mol) of m-nitrobenzaldoxime obtained in Example 2, 3 g of Raney nickel, 30.9 g (0.5 mol) of boric acid and 150 ml of dioxane were charged into an autoclave and reaction was effected at 30° C. under a hydrogen pressure of 10 Kg/cm2 ·G for five hours while vigorously stirring. After completion of the reaction, the resulting mixture was filtered to remove the catalyst, concentrated under reduced pressure and thereafter, was subject to the same post-treatment as in Example 1. 21.1 g of m-aminobenzylamine of 99.96% in purity was obtained. Yield 86.3%; B.P. 131°-132° C./6 mmHg).
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
86.3%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[CH:7]=[N:8]O)([O-])=O.B(O)(O)O>[Ni].O1CCOCC1>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[CH2:7][NH2:8]

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=NO)C=CC1
Name
Quantity
30.9 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was effected at 30° C. under a hydrogen
CUSTOM
Type
CUSTOM
Details
·G for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 86.3%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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